molecular formula C16H18Cl2N2OS B607310 Encenicline hydrochloride CAS No. 550999-74-1

Encenicline hydrochloride

Katalognummer B607310
CAS-Nummer: 550999-74-1
Molekulargewicht: 357.3
InChI-Schlüssel: OIJYTJGIDVTCFF-ZOWNYOTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Encenicline hydrochloride is a partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR). It was developed for the treatment of cognitive deficits in schizophrenia and Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of Encenicline hydrochloride is C16H17ClN2OS.ClH . Its molecular weight is 357.3 . The structure is consistent with NMR .


Chemical Reactions Analysis

Encenicline hydrochloride is a selective α7 nicotinic acetylcholine receptor partial agonist. It improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors .


Physical And Chemical Properties Analysis

Encenicline hydrochloride has a molecular formula of C16H17ClN2OS.ClH and a molecular weight of 357.3 . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Cognitive Impairment in Schizophrenia

Encenicline hydrochloride has been studied for its potential to treat cognitive impairment in schizophrenia . It is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, and alterations of the α7 nAChR have been implicated in the pathophysiology of several neuropsychiatric disorders that manifest with cognitive impairment, including schizophrenia . In Phase II trials, Encenicline showed promising biomarker and clinical evidence for cognitive improvement .

Alzheimer’s Disease

Encenicline hydrochloride has also been investigated for its potential to treat cognitive impairment in Alzheimer’s disease . The α7 nicotinic acetylcholine receptor, which Encenicline targets, is thought to play a role in the cognitive decline associated with Alzheimer’s disease .

Neuropsychiatric Disorders

The α7 nicotinic acetylcholine receptor, which Encenicline selectively targets, is thought to play a role in the pathophysiology of several neuropsychiatric disorders . Therefore, Encenicline could potentially have applications in the treatment of a range of neuropsychiatric conditions.

Pro-Cognitive Treatment

Encenicline has been evaluated as a pro-cognitive treatment in individuals with schizophrenia on chronic, stable, atypical antipsychotic therapy . The primary hypothesis was that Encenicline would demonstrate efficacy for the improvement of performance on the MATRICS Consensus Cognitive Battery (MCCB) and for ratings on the Schizophrenia Cognition Rating Scale (SCoRS) .

Biomarker Evidence

In Phase II trials, Encenicline showed promising biomarker evidence for cognitive improvement . This suggests that Encenicline could potentially be used as a biomarker in the study of cognitive impairment.

Functional Co-Primaries

Encenicline showed evidence for functional co-primaries in Phase II trials . This suggests that Encenicline could potentially be used in combination with other treatments to enhance their effectiveness.

Wirkmechanismus

Target of Action

Encenicline hydrochloride is a partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR) . The α7-nAChR plays a crucial role in the cholinergic system, which is involved in cognitive functions such as attention, learning, and memory .

Mode of Action

Encenicline acts as a co-agonist with acetylcholine, sensitizing the α-7 nACh receptor to its natural ligand . This interaction enhances the response of the α7-nAChR to acetylcholine, thereby potentiating cholinergic transmission . It’s worth noting that Encenicline may have a similar mechanism of action to GTS-21 .

Biochemical Pathways

The primary biochemical pathway affected by Encenicline involves the α7-nAChR mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is associated with sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli . Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances .

Pharmacokinetics

It has been reported that encenicline penetrates the blood-brain barrier, which is crucial for its effects on cognition . In a study, Encenicline was well tolerated at single doses up to 180 mg, and doses as low as 1 mg had dose- and time-dependent pharmacodynamic effects on the central nervous system .

Result of Action

Encenicline’s action on the α7-nAChR can lead to improved cognitive function. In clinical trials, Encenicline has shown potential in improving attention, verbal fluency, and executive function in patients with Alzheimer’s disease . Moreover, it has been reported to render sub-efficacious doses of acetylcholinesterase inhibitor (AChEI) drugs effective in restoring memory function .

Action Environment

The efficacy and stability of Encenicline can be influenced by various environmental factors. For instance, the presence of acetylcholine in the synaptic cleft is crucial for Encenicline’s co-agonist action . Furthermore, the drug’s bioavailability and pharmacokinetic profile may be affected by factors such as the patient’s age, sex, and overall health status .

Safety and Hazards

Encenicline hydrochloride is toxic and can cause skin and eye irritation. It also poses a risk of serious damage to health by prolonged exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

The paper titled “Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia” discusses that Encenicline was generally well tolerated and demonstrated clinically meaningful improvements in cognition and function in patients with schizophrenia .

Eigenschaften

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJYTJGIDVTCFF-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673090
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Encenicline hydrochloride

CAS RN

550999-74-1
Record name Encenicline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes the solid form landscape of Encenicline Hydrochloride unique?

A1: Encenicline Hydrochloride (Enc-HCl) exhibits a remarkable degree of polymorphism. Research has identified it as dodecamorphic, meaning it can exist in twelve distinct crystalline forms. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting the drug development process. []

Q2: Why is water so important in the crystallization of Enc-HCl?

A2: Enc-HCl displays a strong tendency to incorporate water into its crystal structure. Studies have shown that crystallization of Enc-HCl in a non-solvated form is not observed, highlighting the crucial role of water in the process. All four identified monohydrate phases exhibit high stability. Notably, even after dehydration, the core structural motif remains largely intact, resulting in either isostructural (for Forms I and II) or isomorphic (for Form III) desolvates. []

Q3: How does the presence of water impact the stability of different Enc-HCl forms?

A3: The incorporation of water molecules within the crystal lattice leads to the formation of Enc-HCl-water hexamers. These hexamers arrange themselves into slabs, which then stack to form the larger crystal structure. The specific arrangement of these hexamer slabs influences the stability and dehydration properties of each monohydrate form. []

Q4: What is the significance of desolvation in studying Enc-HCl polymorphism?

A4: Desolvation, the process of removing solvent molecules from a crystal structure, has proven to be a valuable technique in accessing a variety of Enc-HCl polymorphs. Researchers have successfully obtained numerous polymorphs by desolvating various solvates of Enc-HCl. This approach has been instrumental in identifying a record-breaking ten solved crystal structures for this compound. []

Q5: How does the molecular packing in different Enc-HCl polymorphs compare?

A5: While Enc-HCl exhibits a high degree of polymorphism, the molecular packing in the different polymorphs shows striking similarities to the packing observed in their precursor solvates. Interestingly, the conformation of the Enc-HCl molecule remains consistent across all structures, indicating that it consistently adopts its lowest energy conformation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.